molecular formula C22H34O4 B161064 (+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid CAS No. 1345275-24-2

(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid

Cat. No.: B161064
CAS No.: 1345275-24-2
M. Wt: 362.5 g/mol
InChI Key: LINXWSBRRJSWHL-UQZHZJRSSA-N
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Description

The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound’s name often gives insight into its structure, as it follows the rules of IUPAC nomenclature .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The process often requires catalysts and specific conditions of temperature and pressure .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting and boiling points, solubility in various solvents, and its reactivity with common reagents .

Scientific Research Applications

Stereoselective Synthesis of Lipid Mediators

One application of (+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid is in the stereoselective synthesis of lipid mediators. For instance, Song‐Pyo Hong et al. (2019) synthesized maresin-like lipid mediators through a highly stereoselective process. This included kinetic resolution, transformation to a γ-hydroxyenal derivative, and Wittig reaction for Z-olefin production (Hong et al., 2019).

Resolvins and Protectins from Fatty Acids

The compound is also relevant in the study of resolvins and protectins, which are lipid mediators derived from fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). E. Mas et al. (2012) developed an assay to measure these lipid mediators in human blood after n-3 fatty acid supplementation, which is crucial for understanding their role in inflammation resolution (Mas et al., 2012).

Anti-Inflammatory and Pro-Resolving Mediators

The synthesis and application of this compound are vital in understanding its role as an anti-inflammatory and pro-resolving mediator. C. Serhan et al. (2009) identified a new pathway of biosynthesis of potent anti-inflammatory mediators from essential fatty acids by macrophages, which suggests its potential role in tissue homeostasis and inflammation resolution (Serhan et al., 2009).

Synthesis of MaR2n-3 DPA

The synthesis of MaR2n-3 DPA, a derivative of docosapentaenoic acid, was achieved by Jeanne Sønderskov et al. (2019). Their work involved introducing stereogenic centers and Z,E,E-triene moiety via various organic reactions. This synthesis is important for understanding the configuration and potential biological activities of such compounds (Sønderskov et al., 2019).

Novel Maresin Mediators

The discovery of novel macrophage mediators known as maresins, derived from docosahexaenoic acid (DHA), has highlighted the role of this compound in producing bioactive products with significant anti-inflammatory and pro-resolving activities. This indicates its involvement in beneficial actions of DHA and macrophages in inflammation resolution and tissue repair (Serhan et al., 2009).

Safety and Hazards

Safety data sheets provide information on the hazards of a compound, precautions for handling and storage, and procedures for dealing with spills and leaks .

Future Directions

The future directions in the study of a compound could involve finding new synthetic routes, discovering new reactions, or finding new applications for the compound .

Biochemical Analysis

Properties

IUPAC Name

(4Z,7Z,10Z,16Z,19Z)-13,14-dihydroxydocosa-4,7,10,16,19-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINXWSBRRJSWHL-UQZHZJRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C(CC=CCC=CCC=CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid
Reactant of Route 2
(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid
Reactant of Route 3
(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid
Reactant of Route 4
(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid
Reactant of Route 5
(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid
Reactant of Route 6
(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid

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